Synthetic Route Efficiency: Cetirizine Intermediate vs. Free Base
The dihydrochloride salt is a direct participant in a patented, streamlined synthetic pathway for Cetirizine, enabling a one-pot O-alkylation with 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol and subsequent hydrolysis. This route, which bypasses the need for separate protection/deprotection steps, is documented to offer advantages in efficiency and cost-effectiveness compared to earlier methods . The corresponding free base (CAS 87055-44-5) would require an additional stoichiometric adjustment and could alter reaction selectivity, impacting the yield of the final active pharmaceutical ingredient.
| Evidence Dimension | Synthetic Process Complexity and Efficiency |
|---|---|
| Target Compound Data | Direct use in a patented, cost-effective, two-step (O-alkylation then hydrolysis) Cetirizine synthesis. |
| Comparator Or Baseline | Free base (CAS 87055-44-5): Would require an additional salt formation step or lead to non-optimal reaction conditions. Earlier synthesis methods: More complex, less efficient, and higher cost. |
| Quantified Difference | Qualitative data from the patent description indicates the method is advantageous; specific yield or cost figures are not disclosed in the public abstract but are claimed as superior. |
| Conditions | Industrial-scale pharmaceutical synthesis of Cetirizine dihydrochloride as described in patent literature. |
Why This Matters
For procurement supporting Cetirizine manufacturing, selecting the dihydrochloride salt directly over the free base avoids extra processing steps, reducing production time and cost of goods.
